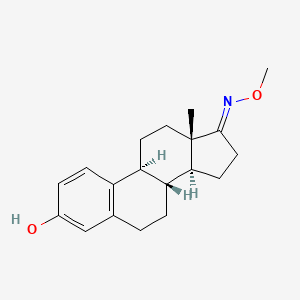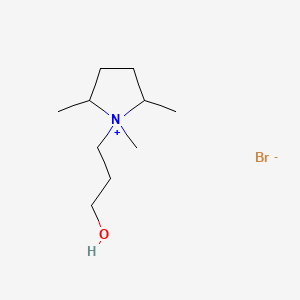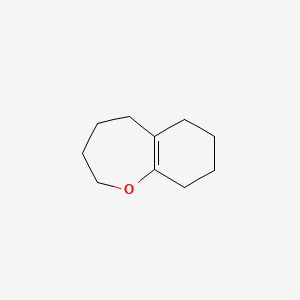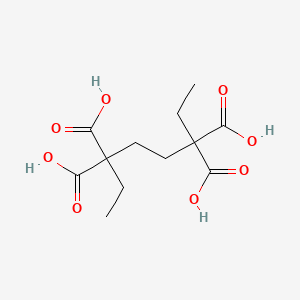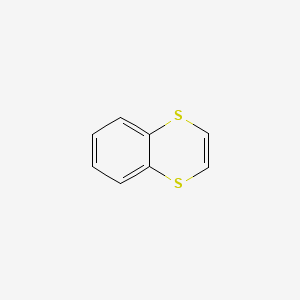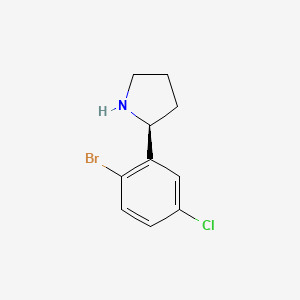
1,1-Difluoroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoroheptane is an organofluorine compound with the molecular formula C₇H₁₄F₂ It is a derivative of heptane, where two hydrogen atoms on the first carbon are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoroheptane can be synthesized through the fluorination of heptane derivatives. One common method involves the reaction of 1-heptanol with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of heptane or partially fluorinated heptane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution: Formation of heptane derivatives with different functional groups.
Oxidation: Production of fluorinated alcohols or ketones.
Reduction: Formation of heptane or partially fluorinated heptane derivatives.
Aplicaciones Científicas De Investigación
1,1-Difluoroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1-difluoroheptane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s ability to form strong bonds with other molecules, influencing various biochemical pathways. In biological systems, it may interact with enzymes, altering their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethane: A smaller fluorinated hydrocarbon with similar chemical properties but different applications.
1,1-Difluoropropane: Another fluorinated hydrocarbon with a shorter carbon chain.
1,1-Difluorobutane: A fluorinated hydrocarbon with a four-carbon chain.
Uniqueness of 1,1-Difluoroheptane
This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter fluorinated hydrocarbons
Propiedades
Número CAS |
407-96-5 |
|---|---|
Fórmula molecular |
C7H14F2 |
Peso molecular |
136.18 g/mol |
Nombre IUPAC |
1,1-difluoroheptane |
InChI |
InChI=1S/C7H14F2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3 |
Clave InChI |
GMAOOXCCDVIMBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


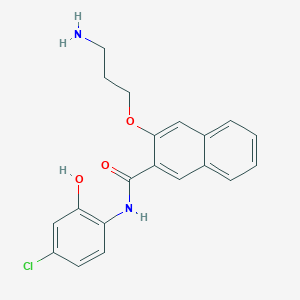
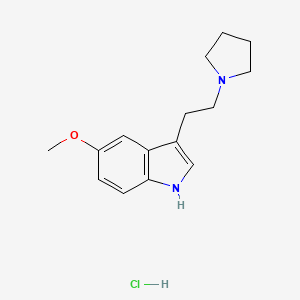
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
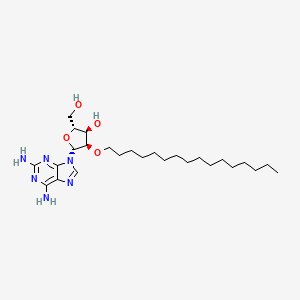
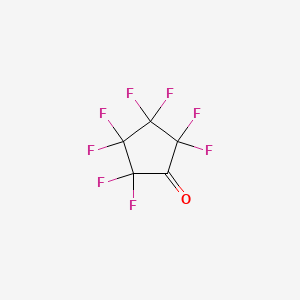
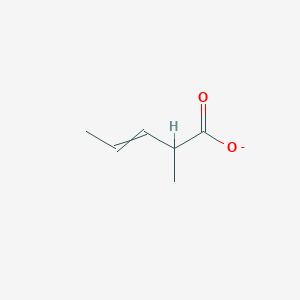
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
